N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-3-2-4-8-11(7)14-13(21-8)15-12(17)9-5-6-10(20-9)16(18)19/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDKEVUEPAUFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 4-methyl-2-aminobenzothiazole with 5-nitrothiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of corresponding nitroso compounds or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted benzothiazoles or thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown potential as a biological probe. Its interactions with biomolecules can be studied to understand cellular processes and pathways.
Medicine: This compound has been investigated for its antitumor and antimicrobial properties. Its ability to inhibit the growth of cancer cells and bacteria makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group on the thiophene ring plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the inhibition of specific biochemical pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell proliferation and metabolism.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common scaffold with several derivatives, all synthesized via coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazole or benzothiazole amines. Key structural differences lie in the substituents on the aromatic rings:
Key Observations :
- Electron-Withdrawing Groups : Fluorine and nitro substituents enhance redox activity, critical for antibacterial mechanisms .
- Biological Target Specificity : The 1,3-benzothiazole core in CBK277772 () shifts activity toward eukaryotic proteasome inhibition, unlike thiazole-based antibacterial analogs .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Ranges from ~350–450 g/mol, within Lipinski's rule limits.
- logP : Increased lipophilicity in fluorinated or trifluoromethyl derivatives (e.g., : logP ~3.5) may enhance tissue penetration but reduce solubility .
Computational and Crystallographic Tools
Structural characterization of these compounds often employs:
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzothiazole ring, a nitro group, and a thiophene ring. These functional groups contribute to its chemical reactivity and biological activity.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains benzothiazole and thiophene structures | Exhibits potential antitumor and antimicrobial activities |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and metabolic pathways.
- DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.
- Signaling Pathways Modulation : The compound may affect cellular signaling pathways that regulate growth and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
- Case Study : A study evaluated the compound's cytotoxicity on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The results indicated high antitumor activity in 2D assays compared to 3D assays, suggesting its potential as a therapeutic agent against lung cancer .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D |
| HCC827 | 20.46 | 3D |
| NCI-H358 | 6.48 | 2D |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth.
- Research Findings : In a comparative study of similar benzothiazole derivatives, this compound was noted for its ability to inhibit bacterial growth effectively .
Toxicity Profile
While the compound shows potential therapeutic benefits, it is crucial to evaluate its toxicity profile. Preliminary studies indicate moderate cytotoxicity on healthy cell lines (e.g., MRC-5 lung fibroblasts), which raises concerns about dose-limiting toxicities in clinical applications .
Q & A
Basic: What are the recommended synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted benzothiazol-2-amine derivatives. A typical procedure involves:
- Activating the carboxylic acid using 1-propanephosphonic acid cyclic anhydride (T3P) in DMF, followed by addition of triethylamine to facilitate coupling .
- Reacting with 4-methyl-1,3-benzothiazol-2-amine under stirring, followed by purification via recrystallization or chromatography.
Optimization Tips: - Use anhydrous DMF to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (LC-MS):
- High-Resolution X-ray Crystallography:
Advanced: How can computational modeling (DFT/MD) predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD) Simulations:
- ADMET Predictions:
Advanced: What is the proposed mechanism of action for this compound in proteasome inhibition?
Methodological Answer:
- Ubiquitin-Proteasome System (UPS) Inhibition:
- Validation Assays:
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Identification:
- Assay Standardization:
- Structural Validation:
Advanced: What crystallographic software tools are recommended for resolving the compound’s structure?
Methodological Answer:
- SHELX Suite:
- SIR97:
- ORTEP-3:
Advanced: How does substituent variation on the benzothiazole ring impact bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Data Analysis:
- Correlate IC₅₀ values with Hammett constants (σ) of substituents to quantify electronic effects .
Basic: What solvent systems are suitable for solubility testing, and how is formulation optimized?
Methodological Answer:
- Solubility Screening:
- Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) for in vitro assays .
- Formulation Strategies:
- Analytical Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
